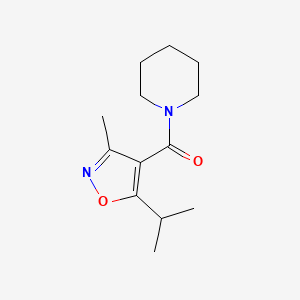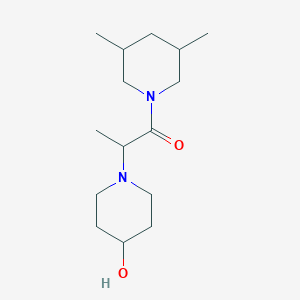![molecular formula C15H21NOS B7506361 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the development of neurodegenerative diseases and cancer. It may also act as a modulator of certain receptors in the brain and peripheral nervous system, leading to its potential use as an analgesic and anti-inflammatory agent.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has various biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and reduce inflammation. It has also been shown to have anti-cancer effects by inhibiting the growth of tumor cells. Additionally, it has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone in lab experiments is its potential for use in multiple fields of research. Its diverse range of potential applications makes it a valuable compound for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone. One potential area of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it may be studied further as a potential anti-cancer agent. Further research may also be conducted to better understand its mechanism of action and potential use as an analgesic and anti-inflammatory agent. Finally, efforts may be made to improve the solubility of this compound in water, which may expand its potential applications in lab experiments.
In conclusion, 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone is a promising compound with a diverse range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various fields of research.
Synthesis Methods
The synthesis of 2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone involves the reaction of 2-cyclohexylacetyl chloride with 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is typically carried out at room temperature. The resulting product can be purified using column chromatography to obtain a high purity compound.
Scientific Research Applications
2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone has been studied for its potential applications in various fields. In the field of neuroscience, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, it has been evaluated for its potential as an anti-cancer agent.
properties
IUPAC Name |
2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(10-12-4-2-1-3-5-12)16-8-6-14-13(11-16)7-9-18-14/h7,9,12H,1-6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHSLDAZPDJZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

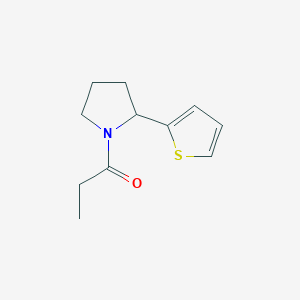
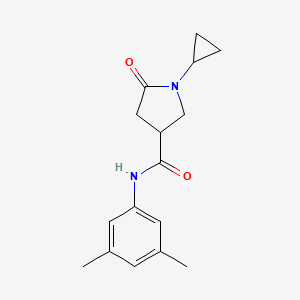
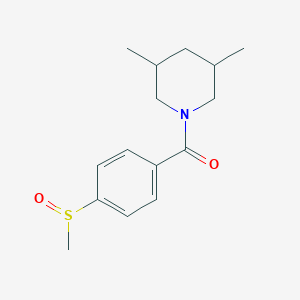
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
